Carbobenzyloxymethionyltyrosine methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxymethionyltyrosine methyl ester can be synthesized through esterification reactions. One common method involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. For example, the Fischer esterification process uses a carboxylic acid and an alcohol, catalyzed by a mineral acid . Another method involves the use of diazomethane to produce methyl esters from carboxylic acids .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes may use catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield . The reaction conditions typically include controlled temperatures and pressures to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxymethionyltyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbobenzyloxymethionyltyrosine methyl ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of carbobenzyloxymethionyltyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxyseryltyrosine methyl ester
- Carbobenzyloxytryptophylleucine methyl ester
- Carbobenzyloxyhistidylphenylalanine methyl ester
Uniqueness
Carbobenzyloxymethionyltyrosine methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
101035-14-7 |
---|---|
Molecular Formula |
C23H28N2O6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C23H28N2O6S/c1-30-22(28)20(14-16-8-10-18(26)11-9-16)24-21(27)19(12-13-32-2)25-23(29)31-15-17-6-4-3-5-7-17/h3-11,19-20,26H,12-15H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
NYDSWXAFGJGWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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